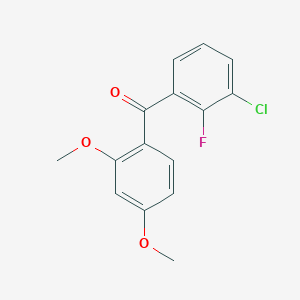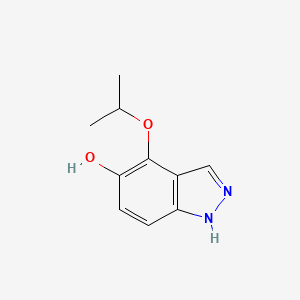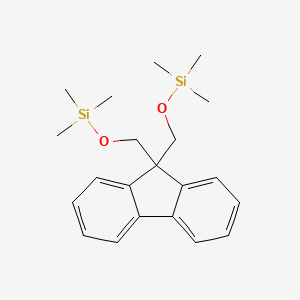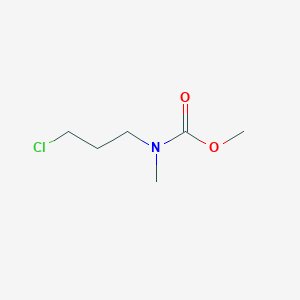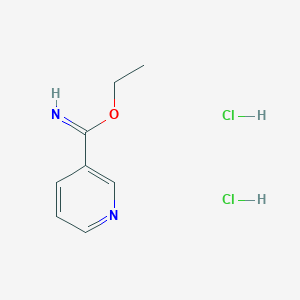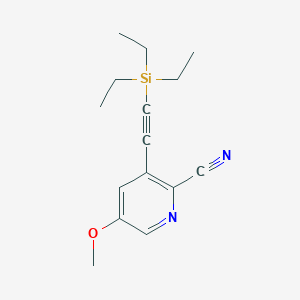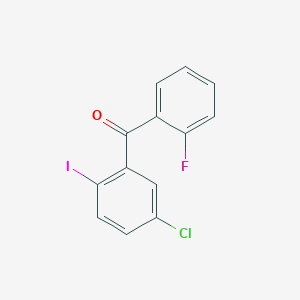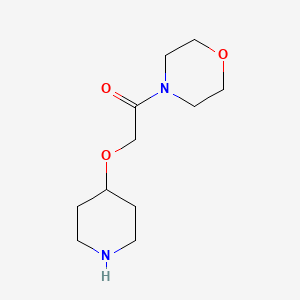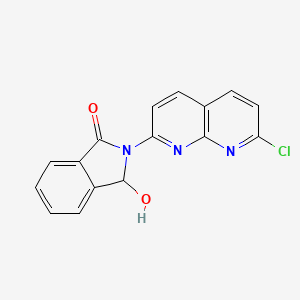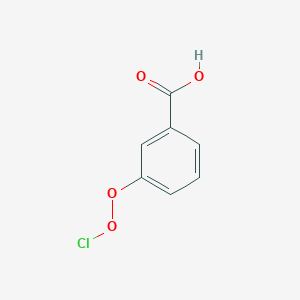
3-Chloroperoxylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid with the chemical formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is known for its versatility and effectiveness in various chemical reactions, particularly in oxidation processes.
Preparation Methods
The preparation of 3-Chloroperoxylbenzoic acid involves the reaction of meta-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification . The detailed synthetic route is as follows:
Reactants: Magnesium sulfate heptahydrate, sodium hydroxide, hydrogen peroxide, dioxane, and meta-chlorobenzoyl chloride.
Procedure: The reactants are mixed in an ice water bath, and meta-chlorobenzoyl chloride is added slowly. The reaction mixture is stirred continuously.
Neutralization: After the reaction is complete, the product is neutralized by adding cold sulfuric acid to obtain this compound.
Chemical Reactions Analysis
3-Chloroperoxylbenzoic acid is known for its strong oxidizing properties and is involved in various types of chemical reactions:
Oxidation: It is commonly used for the oxidation of aldehydes and ketones to esters (Baeyer-Villiger oxidation), olefins to epoxides, sulfides to sulfoxides and sulfones, and amines to nitroalkanes, nitroxides, or N-oxides
Reagents and Conditions: Common reagents include hydrogen peroxide and suitable catalysts.
Major Products: The major products formed from these reactions include esters, epoxides, sulfoxides, sulfones, and various oxidized amine derivatives.
Scientific Research Applications
3-Chloroperoxylbenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of polymers, such as polyhydroxyalkanoates and polyesters.
Biochemistry: It serves as a valuable reagent for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters.
Medicine and Industry: It is used as an oxidant for fine chemicals, including synthetic medicines and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloroperoxylbenzoic acid involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The weak O-O bond in the compound is broken, and the -OH group acts as the source of the oxygen in the new product . This process is stereospecific and proceeds through a concerted transition state, ensuring the configuration of atoms about the C-C bond is conserved .
Comparison with Similar Compounds
3-Chloroperoxylbenzoic acid is often compared with other peroxy acids due to its strong oxidizing properties:
Peroxyacetic Acid: Similar in function but less selective than this compound.
Peroxybenzoic Acid: Another strong oxidizing agent but less commonly used due to handling difficulties.
Trifluoroperacetic Acid: Effective in epoxidation reactions but more hazardous to handle compared to this compound.
Properties
IUPAC Name |
3-chloroperoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-12-11-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWBGAIOYWONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OOCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
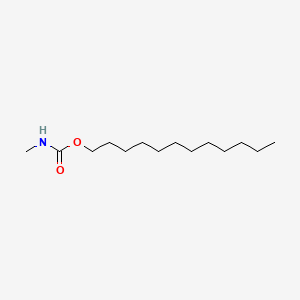
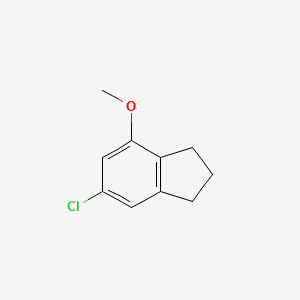
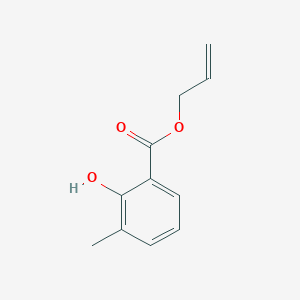
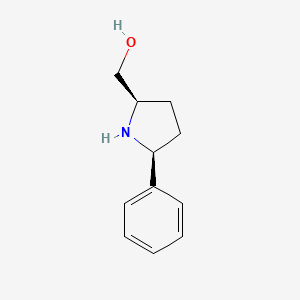
methanone](/img/structure/B8462228.png)
